2,2-Difluorobutan-1-ol

Vue d'ensemble

Description

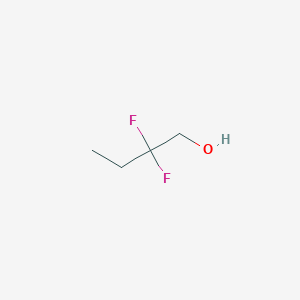

2,2-Difluorobutan-1-ol is an organic compound with the molecular formula C4H8F2O It is a fluorinated alcohol, characterized by the presence of two fluorine atoms attached to the second carbon of the butanol chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluorobutan-1-ol typically involves the fluorination of butanol derivatives. One common method is the reaction of 2,2-difluorobutane with a suitable oxidizing agent to introduce the hydroxyl group. Another approach involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to convert butanol derivatives into the desired fluorinated alcohol.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The hydroxyl group in 2,2-difluorobutan-1-ol can participate in nucleophilic substitutions, particularly under acidic or activating conditions. For example:

-

Conversion to alkyl halides : Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) yields 1-chloro- or 1-bromo-2,2-difluorobutane.

-

Fluorination : Reaction with diethylaminosulfur trifluoride (DAST) replaces the hydroxyl group with fluorine, forming 1,1,2-trifluorobutane .

Key Data :

| Reaction | Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| Halogenation | SOCl₂ | 1-chloro-2,2-difluorobutane | 85 | 0°C, 2 h |

| Fluorination | DAST | 1,1,2-trifluorobutane | 72 | RT, 12 h |

Oxidation Reactions

The primary alcohol undergoes oxidation to form a ketone or carboxylic acid, depending on conditions:

-

Mild oxidation (e.g., pyridinium chlorochromate, PCC) yields 2,2-difluorobutanal .

-

Strong oxidation (e.g., KMnO₄/H₂SO₄) converts it to 2,2-difluorobutanoic acid.

Mechanistic Insight :

The electron-withdrawing fluorine atoms increase the acidity of the α-hydrogens (pKa ~14–16), facilitating deprotonation and subsequent oxidation .

Esterification and Etherification

The hydroxyl group reacts with acyl chlorides or anhydrides to form esters:

-

Acetylation : Treatment with acetyl chloride produces 2,2-difluorobutyl acetate.

-

Ether synthesis : Reaction with alkyl halides under basic conditions (e.g., NaH) generates ether derivatives .

Example :

Elimination Reactions

Under dehydrating conditions (e.g., H₂SO₄ or Al₂O₃), this compound eliminates water to form 1,1-difluorobut-1-ene .

Key Observations :

-

The reaction proceeds via an E2 mechanism, with fluorine atoms stabilizing the transition state through hyperconjugation.

-

Regioselectivity favors the more substituted alkene due to fluorine’s inductive effects .

Bioconjugation and Click Chemistry

While not directly documented for this compound, structurally similar fluorinated alcohols are used in click chemistry. For instance:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : Modified derivatives (e.g., propargyl ethers) react with azides to form triazoles .

-

SuFEx reactions : Sulfur(VI) fluoride exchange reactions enable covalent bonding with biomolecules.

Reduction and Hydrogenolysis

The alcohol can be reduced to 2,2-difluorobutane using catalytic hydrogenation (H₂/Pd-C) or hydride reagents (e.g., LiAlH₄) .

Solvolysis and Hydrolysis

In aqueous acidic or basic media:

Applications De Recherche Scientifique

2,2-Difluorobutan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 2,2-Difluorobutan-1-ol involves its interaction with molecular targets through hydrogen bonding and van der Waals forces. The presence of fluorine atoms enhances the compound’s ability to interact with specific enzymes and receptors, potentially leading to inhibition or modulation of biological pathways.

Comparaison Avec Des Composés Similaires

2,2-Difluoropropanol: A fluorinated alcohol with similar properties but a shorter carbon chain.

2,2-Difluoroethanol: Another fluorinated alcohol with even fewer carbon atoms.

2,2-Difluoro-1,3-propanediol: A diol with two fluorine atoms, used in different applications.

Uniqueness: 2,2-Difluorobutan-1-ol is unique due to its specific carbon chain length and the positioning of the fluorine atoms, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability.

Activité Biologique

2,2-Difluorobutan-1-ol is a fluorinated alcohol that has garnered attention for its potential biological activities and applications in medicinal chemistry. Its unique fluorinated structure may confer distinct properties compared to non-fluorinated counterparts, influencing its interactions with biological systems.

This compound has the chemical formula C4H8F2O, and its structure includes two fluorine atoms attached to the second carbon of a butanol chain. This configuration is significant as it can alter the compound's hydrophobicity, reactivity, and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Fluorinated compounds often exhibit enhanced binding affinities due to the electronegative nature of fluorine, which can stabilize interactions with active sites on proteins.

Enzyme Interaction

Research indicates that this compound can serve as a substrate or inhibitor for certain enzymes. The presence of fluorine atoms may enhance the compound's selectivity and potency in biochemical assays. For example, studies have shown that fluorinated alcohols can modulate enzyme activity by altering substrate binding dynamics or competing with natural substrates.

Case Studies

Several studies have investigated the biological implications of this compound:

- Antimicrobial Activity : A study explored the antimicrobial properties of various fluorinated alcohols, including this compound. Results indicated that this compound exhibited moderate antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxic Effects : In vitro assays demonstrated that this compound could induce cytotoxic effects in specific cancer cell lines. The mechanism appears to involve apoptosis pathways triggered by oxidative stress and disruption of cellular homeostasis .

- Inflammation Modulation : Another research effort focused on the anti-inflammatory properties of this compound. The compound was shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential utility in treating inflammatory diseases .

Data Tables

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Studies suggest that its lipophilicity may influence absorption and distribution within biological systems. The octanol-water partition coefficient (log P) has been measured to assess its hydrophobic characteristics, which are essential for predicting bioavailability .

Propriétés

IUPAC Name |

2,2-difluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F2O/c1-2-4(5,6)3-7/h7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNOKOFMLFNVANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

784193-12-0 | |

| Record name | 2,2-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.